molecular formula C12H12N2O5S B6632602 (2S)-2-hydroxy-3-(isoquinolin-5-ylsulfonylamino)propanoic acid

(2S)-2-hydroxy-3-(isoquinolin-5-ylsulfonylamino)propanoic acid

Cat. No. B6632602
M. Wt: 296.30 g/mol
InChI Key: XQTRPRLOBDKJKP-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-hydroxy-3-(isoquinolin-5-ylsulfonylamino)propanoic acid is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is commonly referred to as HISA and has been studied for its ability to inhibit certain enzymes that play a critical role in disease progression.

Mechanism of Action

HISA exerts its pharmacological effects through the inhibition of HDACs and CAs. HDACs are enzymes that play a critical role in the regulation of gene expression by removing acetyl groups from histones. The inhibition of HDACs by HISA leads to the accumulation of acetylated histones, which in turn leads to changes in gene expression. CAs are enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. The inhibition of CAs by HISA leads to the accumulation of carbon dioxide, which in turn leads to changes in pH.
Biochemical and Physiological Effects:
The biochemical and physiological effects of HISA are dependent on the specific enzyme that it inhibits. The inhibition of HDACs by HISA leads to changes in gene expression, which can have a wide range of effects on cellular processes. The inhibition of CAs by HISA leads to changes in pH, which can have effects on various physiological processes such as respiration and acid-base balance.

Advantages and Limitations for Lab Experiments

HISA has several advantages for lab experiments such as its ability to inhibit specific enzymes and its potential therapeutic applications. However, there are also limitations such as its potential toxicity and the need for further research to fully understand its pharmacological effects.

Future Directions

There are several potential future directions for HISA such as the development of more potent analogs, the investigation of its potential applications in the treatment of other diseases, and the exploration of its potential as a diagnostic tool. Additionally, further research is needed to fully understand its pharmacological effects and to determine its safety and efficacy in humans.
Conclusion:
In conclusion, (2S)-2-hydroxy-3-(isoquinolin-5-ylsulfonylamino)propanoic acid is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. Its ability to inhibit specific enzymes has led to its investigation for the treatment of various diseases. While there are limitations and further research is needed, HISA has the potential to have a significant impact on the field of medicine.

Synthesis Methods

HISA can be synthesized through a multi-step process that involves the use of various reagents and catalysts. The first step involves the reaction of isonicotinic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with tert-butylamine to form the tert-butyl ester. The tert-butyl ester is then subjected to hydrolysis to form the corresponding carboxylic acid. Finally, the carboxylic acid is coupled with the appropriate amine to form HISA.

Scientific Research Applications

HISA has been studied for its potential applications in the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders. It has been shown to inhibit certain enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CAs), which play a critical role in disease progression. HDACs are involved in the regulation of gene expression and their inhibition has been shown to have anti-tumor effects. CAs are involved in the regulation of pH in the body and their inhibition has been shown to have potential applications in the treatment of glaucoma and epilepsy.

properties

IUPAC Name

(2S)-2-hydroxy-3-(isoquinolin-5-ylsulfonylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O5S/c15-10(12(16)17)7-14-20(18,19)11-3-1-2-8-6-13-5-4-9(8)11/h1-6,10,14-15H,7H2,(H,16,17)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQTRPRLOBDKJKP-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)NCC(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)NC[C@@H](C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-hydroxy-3-(isoquinolin-5-ylsulfonylamino)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.